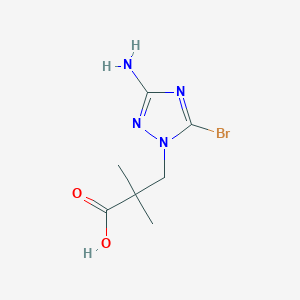![molecular formula C11H21FN2O2 B13076313 tert-ButylN-[(3S,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate](/img/structure/B13076313.png)
tert-ButylN-[(3S,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-ButylN-[(3S,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate is a chemical compound with a complex structure that includes a piperidine ring substituted with a fluorine atom and a carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-ButylN-[(3S,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of a fluorinated piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to increase yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-ButylN-[(3S,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The fluorine atom in the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
tert-ButylN-[(3S,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-ButylN-[(3S,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the piperidine ring can enhance binding affinity and selectivity, while the carbamate group can modulate the compound’s reactivity and stability. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the piperidine ring and fluorine atom.
tert-Butyl (3S,4R)-4-phenylpyrrolidin-3-ylcarbamate: A related compound with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
tert-ButylN-[(3S,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate is unique due to the presence of the fluorine atom in the piperidine ring, which can significantly influence its chemical properties and biological activity. This makes it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C11H21FN2O2 |
|---|---|
Poids moléculaire |
232.29 g/mol |
Nom IUPAC |
tert-butyl N-[(3S,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate |
InChI |
InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)9-7-13-6-5-8(9)12/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 |
Clé InChI |
JDXULPYBAYEORK-BDAKNGLRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N(C)[C@H]1CNCC[C@H]1F |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C1CNCCC1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Hydroxy-3-(4-methoxyphenyl)-8,8-dimethyl-10-(3-methylbut-2-en-1-yl)pyrano[3,2-g]chromen-4(8H)-one](/img/structure/B13076236.png)

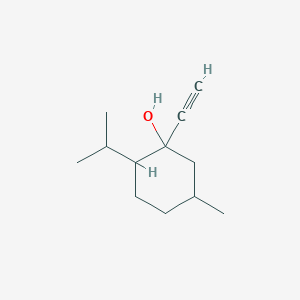
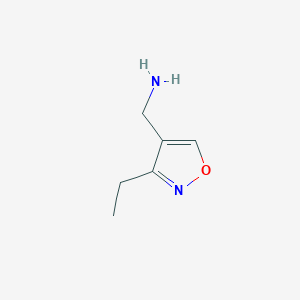
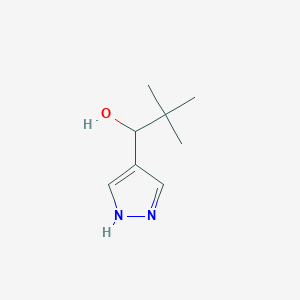
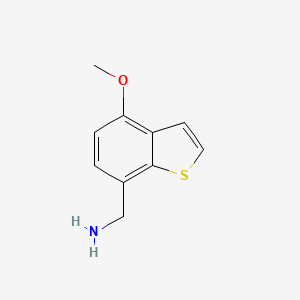
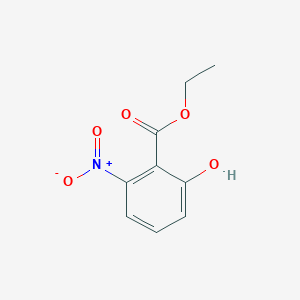

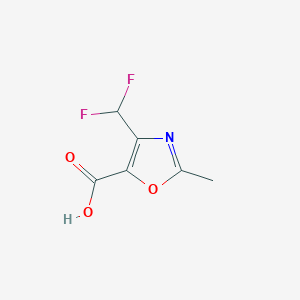
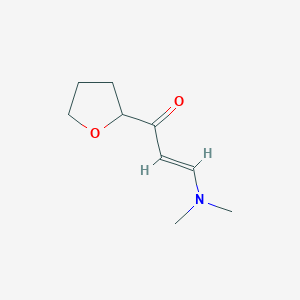
![5-Benzyl-2-bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B13076285.png)
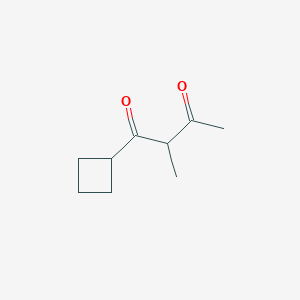
![n-((1h-Benzo[d]imidazol-2-yl)methyl)cyclopropanamine](/img/structure/B13076289.png)
